4-Defluoro-4-(p-fluorophenyl) aprepitant is a derivative of aprepitant, a well-known neurokinin-1 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy. The compound is characterized by its unique molecular structure, which includes a morpholine core and various substituents that enhance its pharmacological properties. Aprepitant itself has been approved by the FDA and is marketed under various brand names, including Emend and Aponvie.
The compound is synthesized as an intermediate in the preparation of aprepitant, which involves several chemical reactions and processes. The synthesis of 4-defluoro-4-(p-fluorophenyl) aprepitant is crucial for developing more effective formulations of antiemetic drugs.
4-Defluoro-4-(p-fluorophenyl) aprepitant belongs to the class of synthetic organic compounds, specifically within the category of phenylmorpholines. It is classified as a neurokinin-1 receptor antagonist and has applications in pharmacology as an antiemetic agent.
The synthesis of 4-defluoro-4-(p-fluorophenyl) aprepitant typically involves several key steps:
The synthesis requires precise control over temperature and pressure conditions:
The molecular structure of 4-defluoro-4-(p-fluorophenyl) aprepitant features a morpholine ring substituted at specific positions:
The empirical formula for aprepitant is , with a molecular weight of approximately 534.15 g/mol . The compound exhibits three chiral centers close together, leading to its unique amino acetal arrangement.
The chemical reactions involved in synthesizing 4-defluoro-4-(p-fluorophenyl) aprepitant include:
These reactions are carefully monitored for yield and purity, utilizing techniques such as chromatography for purification and characterization .
The mechanism of action for 4-defluoro-4-(p-fluorophenyl) aprepitant involves its role as a selective antagonist at the neurokinin-1 receptor:
Studies have demonstrated that aprepitant has high affinity for human neurokinin-1 receptors, significantly reducing nausea and vomiting when administered alongside other antiemetic agents .
Relevant physicochemical data include:
4-Defluoro-4-(p-fluorophenyl) aprepitant serves primarily as an intermediate in synthesizing aprepitant itself, which is utilized in clinical settings to manage chemotherapy-induced nausea and vomiting. Its development contributes to improving patient outcomes during cancer treatment by providing effective antiemetic therapy.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8